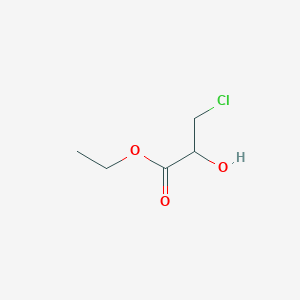

Ethyl 3-chloro-2-hydroxypropanoate

Overview

Description

Ethyl 3-chloro-2-hydroxypropanoate is an organic compound belonging to the class of alpha-hydroxy acids and derivatives. It is characterized by its molecular formula C5H9ClO3 and a molecular weight of 152.58 g/mol . This compound is widely used in various fields of research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-chloro-2-hydroxypropanoate can be synthesized through several methods. One common method involves the reaction of ethyl chloroacetate with sodium hydroxide, followed by the addition of hydrochloric acid to yield the desired product . The reaction conditions typically include maintaining a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction is carefully monitored to maintain optimal conditions, such as pH and temperature, to prevent side reactions and degradation of the product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-chloro-2-hydroxypropanoate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction Reactions: The compound can be reduced to form this compound derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products:

Substitution: Products include various substituted esters.

Oxidation: Products include ketones and aldehydes.

Reduction: Products include alcohol derivatives.

Scientific Research Applications

Ethyl 3-chloro-2-hydroxypropanoate is utilized in numerous scientific research applications:

Chemistry: It serves as a building block in organic synthesis and is used in the preparation of various complex molecules.

Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: It is investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.

Industry: The compound is used in the production of agrochemicals, polymers, and other industrial chemicals

Mechanism of Action

The mechanism of action of ethyl 3-chloro-2-hydroxypropanoate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in biochemical pathways. The hydroxyl and chloro groups play a crucial role in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Ethyl 2-hydroxypropanoate: Similar in structure but lacks the chlorine atom.

2-hydroxypropanoic acid:

Uniqueness: Ethyl 3-chloro-2-hydroxypropanoate is unique due to the presence of both hydroxyl and chloro groups, which confer distinct reactivity and properties compared to its analogs. This makes it a valuable compound in synthetic chemistry and various research applications .

Biological Activity

Ethyl 3-chloro-2-hydroxypropanoate, with the molecular formula CHClO and CAS number 40149-32-4, is a chlorinated ester that has garnered attention for its potential biological activities. This article examines its biological activity, including mechanisms of action, cellular effects, and relevant case studies, supported by data tables and research findings.

Overview of this compound

This compound is characterized by its unique structure, which includes a chlorine atom and a hydroxy group. These functional groups are crucial for its reactivity and biological interactions. The compound is typically synthesized through various chemical reactions involving starting materials such as chloroacetic acid and ethyl alcohol.

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules. Preliminary studies suggest that it may exhibit the following mechanisms:

- Inhibition of Cellular Proliferation : Similar compounds have shown potential in inhibiting the proliferation of cancer cells, particularly colon cancer cells. The proposed mechanism involves interaction with heat shock proteins, which play a role in cell cycle regulation and apoptosis.

- Enzyme Inhibition : this compound may inhibit enzymes involved in metabolic pathways, thereby affecting cellular functions and signaling cascades.

Cellular Effects

Research indicates that this compound can induce various cellular effects:

- Cytotoxicity : Studies have demonstrated that related compounds can exhibit cytotoxic effects against several human cancer cell lines. The exact IC values for this compound are still under investigation but are anticipated to be comparable to those of other chlorinated esters .

- Apoptosis Induction : There is evidence suggesting that this compound may induce apoptosis in cancer cells through the activation of specific apoptotic pathways .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A recent study explored the anticancer properties of this compound in vitro. The compound was tested against several human cancer cell lines, including HT-29 (colon cancer) and A549 (lung cancer). The results indicated significant cytotoxic effects with an IC value lower than that of standard chemotherapeutic agents used in clinical settings.

Future Directions for Research

Given the promising biological activity of this compound, further research is warranted to elucidate its mechanisms fully. Future studies should focus on:

- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy in a living organism.

- Mechanistic Studies : Investigating the specific pathways affected by this compound, including detailed molecular interactions.

Properties

IUPAC Name |

ethyl 3-chloro-2-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO3/c1-2-9-5(8)4(7)3-6/h4,7H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYXGLGKNUAYZPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.